(2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
Description
The compound (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide belongs to the chromene-3-carboxamide family, characterized by a benzopyran core substituted with an imino group and a carboxamide moiety.
Properties
IUPAC Name |
2-(4-acetylphenyl)imino-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-11(22)12-6-8-14(9-7-12)21-19-15(18(20)23)10-13-4-3-5-16(24-2)17(13)25-19/h3-10H,1-2H3,(H2,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYXSGJVFKLXFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene class, which exhibits a variety of biological activities. This compound has gained attention in medicinal chemistry for its potential therapeutic applications, particularly in the fields of oncology and neuroprotection.
Chemical Structure and Properties
The molecular formula of (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is C20H18N2O4, with a molecular weight of approximately 350.37 g/mol. Its structure features a chromene backbone integrated with an acetamide functional group and an imino substituent, which are critical for its biological activity.
Anticancer Properties
Research indicates that chromene derivatives, including (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide, exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated that it effectively suppressed the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective potential. A study focusing on iminochromene derivatives revealed that certain compounds within this class could serve as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. Specifically, derivatives similar to (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide showed promising results in enhancing cognitive function and providing neuroprotection against amyloid-beta-induced neuronal damage .
The mechanism by which (2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide exerts its biological effects involves multiple pathways:
- Inhibition of Enzyme Activity : The compound acts as an inhibitor for key enzymes such as AChE and BuChE, which are crucial in regulating neurotransmitter levels in the brain.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways that lead to cell death, thereby reducing tumor growth.
- Antioxidant Activity : The presence of methoxy groups in the chromene structure contributes to its antioxidant properties, helping to mitigate oxidative stress within cells .
Case Studies
Comparison with Similar Compounds
Structural Analog Overview
Key structural analogs differ primarily in the substituents on the imino group and carboxamide moiety. A comparative analysis is summarized below:
Substituent Effects on Physicochemical Properties
- Electron-Donating/Accepting Groups: The 4-acetylphenyl group (target compound) introduces moderate electron-withdrawing effects, balancing solubility and membrane permeability. In contrast, the 4-cyanophenyl analog () exhibits stronger electron withdrawal, likely reducing solubility but improving target binding in hydrophobic pockets .
Benzodiazolyl Modifications :
Pharmacological Implications
- Lipophilicity and Bioavailability: Ethoxy-substituted analogs () may exhibit prolonged half-lives due to metabolic stability, whereas cyano derivatives () could face rapid clearance . Predicted pKa values (e.g., 10.75 for ) suggest basic character, influencing ionization state at physiological pH .
Target Interactions :
Research Findings and Gaps
- Available Data : Structural and synthetic details for analogs are well-documented (–12), but pharmacological data (e.g., IC₅₀, toxicity) are lacking.
- Critical Gaps : Experimental validation of predicted properties (e.g., logP, pKa) and target-specific activity assays are needed to prioritize lead compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
